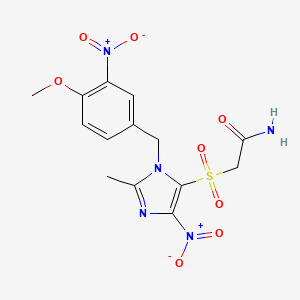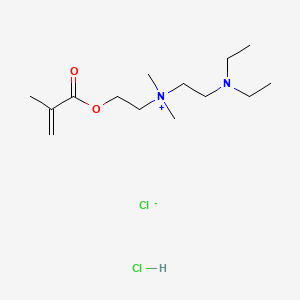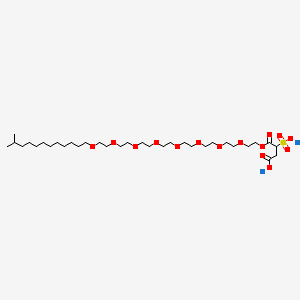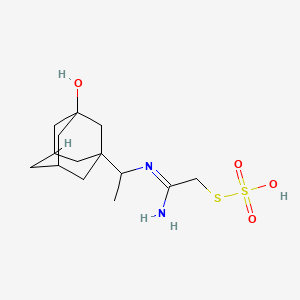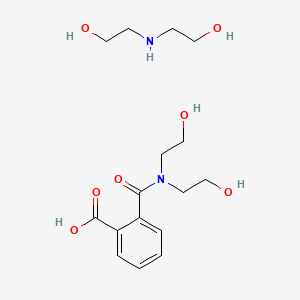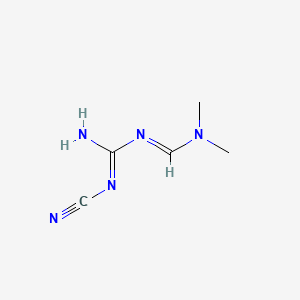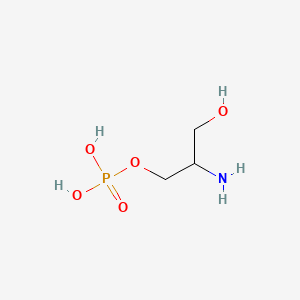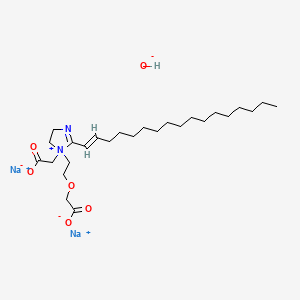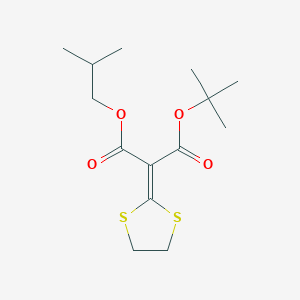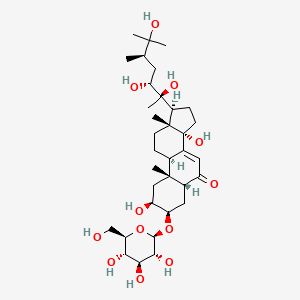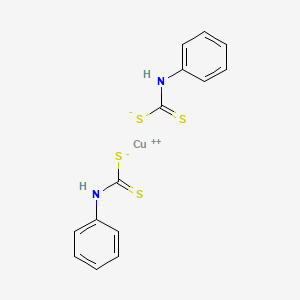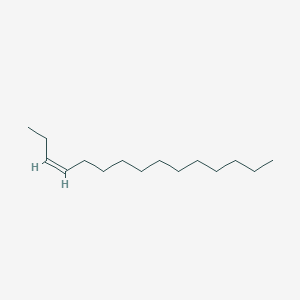
(Z)-3-Pentadecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Pentadecene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. The “Z” designation indicates the geometric configuration of the double bond, where the higher priority substituents on each carbon are on the same side. This compound is a long-chain hydrocarbon with fifteen carbon atoms, making it a significant molecule in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Pentadecene can be achieved through several methods. One common approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Another method involves the reduction of a corresponding alkyne using a Lindlar catalyst, which selectively hydrogenates the triple bond to a cis-alkene. This method is advantageous for producing this compound with high stereoselectivity.
Industrial Production Methods
On an industrial scale, this compound can be produced through the oligomerization of ethylene, followed by selective hydrogenation. This process involves the use of metal catalysts such as nickel or palladium to facilitate the formation of long-chain alkenes. The resulting mixture is then subjected to fractional distillation to isolate this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-Pentadecene undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The compound can be hydrogenated to form pentadecane using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Halogenation reactions can occur, where the double bond reacts with halogens like bromine or chlorine to form dihalogenated products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Pentadecane.
Substitution: Dihalogenated alkanes.
Wissenschaftliche Forschungsanwendungen
(Z)-3-Pentadecene has several applications in scientific research:
Chemistry: Used as a model compound for studying alkene reactions and mechanisms.
Biology: Investigated for its role in pheromone communication in insects.
Medicine: Explored for its potential as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of lubricants, surfactants, and polymer additives.
Wirkmechanismus
The mechanism of action of (Z)-3-Pentadecene in chemical reactions involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with an oxidizing agent to form an epoxide intermediate, which can further react to form diols. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-Pentadecene: The trans isomer of 3-Pentadecene, with the higher priority substituents on opposite sides of the double bond.
1-Pentadecene: An alkene with the double bond at the terminal position.
Pentadecane: The fully saturated hydrocarbon with no double bonds.
Uniqueness
(Z)-3-Pentadecene is unique due to its cis configuration, which imparts different physical and chemical properties compared to its trans isomer and other alkenes. This configuration affects its reactivity, boiling point, and interactions with other molecules, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
65214-04-2 |
|---|---|
Molekularformel |
C15H30 |
Molekulargewicht |
210.40 g/mol |
IUPAC-Name |
(Z)-pentadec-3-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h5,7H,3-4,6,8-15H2,1-2H3/b7-5- |
InChI-Schlüssel |
WNBDFALPKHFDJO-ALCCZGGFSA-N |
Isomerische SMILES |
CCCCCCCCCCC/C=C\CC |
Kanonische SMILES |
CCCCCCCCCCCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


